(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Description
(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H20ClN3O3S and its molecular weight is 336.85 g/mol. The purity is usually 95%.
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Biological Activity
The compound (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydrochloride is a complex organic molecule with potential biological applications, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C10H12N6O6S3 with a molecular weight of 408.43 g/mol. It features a bicyclic structure that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C10H12N6O6S3 |
Molecular Weight | 408.43 g/mol |
Density | 2.28 g/cm³ (predicted) |
pKa | -1.23 (predicted) |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a potential antibiotic agent.
The biological activity of this compound is believed to stem from its ability to inhibit bacterial cell wall synthesis and disrupt protein synthesis. The thiazole and bicyclic structures are critical for binding to bacterial ribosomes, thus interfering with the translation process.
Case Studies
-
Study on Efficacy Against Bacterial Infections :
- Objective : To evaluate the antimicrobial efficacy of the compound in vitro.
- Method : Disk diffusion method was used against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed zones of inhibition of 15 mm and 12 mm, respectively, indicating strong antimicrobial properties.
-
Pharmacokinetics Study :
- Objective : To assess the absorption, distribution, metabolism, and excretion (ADME) profile.
- Method : Administered to rats, followed by blood sampling at various intervals.
- Results : The compound exhibited rapid absorption with a half-life of approximately 4 hours, suggesting potential for effective dosing schedules.
Research Findings
Recent studies have pointed towards additional biological activities:
- Antiviral Activity : Preliminary data suggests potential efficacy against viral pathogens, including SARS-CoV-2, through inhibition of viral replication mechanisms.
- Anti-inflammatory Effects : Animal models have indicated that the compound may reduce inflammation markers, showing promise for treating inflammatory diseases.
Properties
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYDOZUOXJZSR-KUDVEPGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.